2-Bromo-3-chlorobenzenesulfonamide
Overview
Description
2-Bromo-3-chlorobenzenesulfonamide is a compound with the CAS Number: 1261499-12-0 . It has a molecular weight of 270.53 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of 2-Bromo-3-chlorobenzenesulfonamide is C6H5BrClNO2S . Its Inchi Code is 1S/C6H5BrClNO2S/c7-6-4 (8)2-1-3-5 (6)12 (9,10)11/h1-3H, (H2,9,10,11) .Physical And Chemical Properties Analysis
2-Bromo-3-chlorobenzenesulfonamide is a powder in physical form . It has a molecular weight of 270.53 . The storage temperature is room temperature .Scientific Research Applications
Analytical Applications
- Analytical Reagent for Estimation : Aromatic sulfonyl haloamines, similar to 2-Bromo-3-chlorobenzenesulfonamide, have been employed as analytical reagents. For instance, Sodium N-chlorobenzenesulfonamide and related compounds have been used for estimating indigocarmine in solutions. The oxidation product, isatinsulfonate, is estimated spectrophotometrically, showcasing the utility of these compounds in analytical chemistry (Mahadevappa, Rangappa, Gowda, & Gowda, 1981).
Oxidation Studies
- Oxidant for Hexosamines : Sodium N-chlorobenzenesulfonamide, a compound similar to 2-Bromo-3-chlorobenzenesulfonamide, has been used as a selective oxidant for hexosamines in alkaline medium. This study shows the potential of such compounds in biochemical oxidation processes (Rangappa, Raghavendra, Mahadevappa, & Channegowda, 1998).
Solid-Liquid Phase Equilibrium
- Study of Solubility and Thermodynamics : The solubility of 2-chlorobenzenesulfonamide, closely related to 2-Bromo-3-chlorobenzenesulfonamide, has been studied in various solvents. This research is crucial for understanding the solid-liquid phase equilibrium, which is fundamental for designing and optimizing reaction and crystallization processes in industrial chemistry (Wu & Li, 2020).
Synthesis and Structural Studies
- Synthesis of Enantiomers : Research on the synthesis, crystal structure, and antitumor activity of enantiomers of related pyridinesulfonamide compounds indicates the potential of these compounds in medicinal chemistry, particularly in developing novel drugs (Zhou et al., 2015).
Catalysis and Chemical Synthesis
- Cross-Coupling Reactions : Studies on iron-catalyzed cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents demonstrate the application of these compounds in synthesizing alkylated aromatics, a process important in pharmaceuticals and agrochemicals production (Bisz & Szostak, 2019).
Spectroscopic Investigations
- Vibrational Study of Derivatives : Computational and spectroscopic studies of halogen benzenesulfonamides, including compounds similar to 2-Bromo-3-chlorobenzenesulfonamide, have been conducted to understand their structural and spectral properties. This research contributes to a deeper understanding of their physicochemical properties (Karabacak et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHUUFHJQXIXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chlorobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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